molecular formula C22H28N4O2S2 B11137241 3-(sec-butyl)-5-{(Z)-1-[2-(dipropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one

3-(sec-butyl)-5-{(Z)-1-[2-(dipropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B11137241
M. Wt: 444.6 g/mol
InChI Key: VJPJIKOJOFDNSY-VKAVYKQESA-N
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Description

The compound 3-(sec-butyl)-5-{(Z)-1-[2-(dipropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one (hereafter referred to as the "target compound") is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring. Key structural elements include:

  • A (Z)-configured methylidene bridge connecting the pyrido[1,2-a]pyrimidin-4-one and thiazolidinone moieties.
  • A 2-(dipropylamino) substituent on the pyrimidinone ring, which contributes to electronic and steric properties.
  • A sec-butyl group at position 3 of the thiazolidinone, influencing lipophilicity and metabolic stability.
  • A 2-thioxo group in the thiazolidinone ring, enabling tautomerism and hydrogen-bonding interactions .

The compound’s molecular formula is C₂₄H₃₂N₆O₂S₂, with a molecular weight of 524.68 g/mol.

Properties

Molecular Formula

C22H28N4O2S2

Molecular Weight

444.6 g/mol

IUPAC Name

(5Z)-3-butan-2-yl-5-[[2-(dipropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H28N4O2S2/c1-5-11-24(12-6-2)19-16(20(27)25-13-9-8-10-18(25)23-19)14-17-21(28)26(15(4)7-3)22(29)30-17/h8-10,13-15H,5-7,11-12H2,1-4H3/b17-14-

InChI Key

VJPJIKOJOFDNSY-VKAVYKQESA-N

Isomeric SMILES

CCCN(CCC)C1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)C(C)CC

Canonical SMILES

CCCN(CCC)C1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)C(C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as sec-butylamine, dipropylamine, and appropriate thiazolone and pyridopyrimidine precursors.

    Step-by-Step Synthesis:

    Reaction Conditions: Typical reaction conditions include temperatures ranging from room temperature to reflux, with reaction times varying from several hours to overnight, depending on the specific step.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyridopyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides, and various nucleophiles such as amines and thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of diseases such as cancer, infections, or neurological disorders.

Industry

In industrial applications, the compound could be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals. Its unique properties might also make it suitable for use in materials science or catalysis.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound could inhibit the activity of specific enzymes by binding to their active sites.

    Receptor Modulation: It might interact with cellular receptors, altering their signaling pathways.

    DNA/RNA Interaction: The compound could bind to nucleic acids, affecting gene expression or replication processes.

Comparison with Similar Compounds

Amino vs. Sulfur-Containing Groups

  • The dipropylamino group in the target compound (pKa ~9–10) imparts moderate basicity, enhancing solubility in acidic environments. In contrast, phenylsulfanyl (Analogue 2) is non-basic and increases logP by ~1.5 units, favoring membrane permeability but reducing aqueous solubility .

Alkyl Chain Variations

  • The sec-butyl group in the target compound balances lipophilicity (clogP ~3.2) and metabolic stability. Butyl chains (Analogues 3–4) extend hydrophobicity (clogP ~3.8), which may improve tissue penetration but increase CYP450-mediated oxidation risk .

Aromatic vs. Heteroaromatic Substituents

  • The pyrazole ring in Analogue 5 adds conformational rigidity, which may reduce entropic penalties during target binding .

Biological Activity

The compound 3-(sec-butyl)-5-{(Z)-1-[2-(dipropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Overview

This compound features a thiazole ring, a pyrido[1,2-a]pyrimidine moiety, and a thione group. Its structural complexity suggests multiple potential interactions with biological targets, making it a candidate for various pharmacological applications. The molecular formula is C22H30N4O2SC_{22}H_{30}N_{4}O_{2}S with a molecular weight of approximately 430.6 g/mol.

Key Structural Features

FeatureDescription
Thiazole Ring Contributes to the compound's reactivity and biological activity.
Pyrido[1,2-a]pyrimidine Moiety Potentially involved in enzyme inhibition and receptor binding.
Thione Group May enhance interaction with biological macromolecules.

Antimicrobial Properties

Preliminary studies indicate that compounds similar to This compound exhibit significant antibacterial and antifungal activities. For instance, related thiazole derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

The mechanisms of action for this compound are hypothesized to involve:

  • Inhibition of DNA Synthesis : Similar to other pyrimidine derivatives, it may act as a DNA chain terminator.
  • Enzyme Inhibition : The unique functional groups may allow it to bind to specific enzymes or receptors involved in cellular signaling pathways.

Anticancer Activity

Research has suggested that the compound may possess anticancer properties. Studies on related compounds have shown:

  • Induction of apoptosis in cancer cell lines.
  • Inhibition of tumor growth in animal models.
    These findings warrant further investigation into the specific pathways affected by this compound.

Study 1: Antibacterial Efficacy

A recent study examined the antibacterial efficacy of thiazole derivatives, including those structurally related to our compound. Results indicated that these compounds exhibited MIC values lower than 10 µg/mL against several gram-positive and gram-negative bacteria.

Study 2: Anticancer Activity

In vitro assays demonstrated that compounds similar to This compound could induce G1 phase cell cycle arrest in melanoma cells, suggesting potential for further development as an anticancer agent.

Synthesis and Yield

The synthesis typically involves multi-step organic reactions under metal-free conditions to enhance yield and reduce environmental impact. Recent methodologies have improved the efficiency of synthesizing such complex compounds.

Interaction Studies

Interaction studies have focused on how this compound behaves within biological systems:

  • Binding affinity assays have shown promising results against specific targets.
  • Structure-activity relationship (SAR) studies indicate that modifications to the side chains can significantly impact biological activity.

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